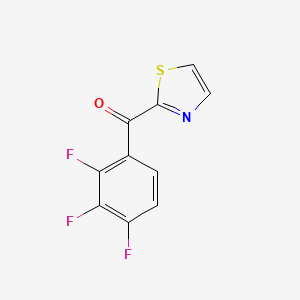

2-(2,3,4-Trifluorobenzoyl)thiazole

Description

2-(2,3,4-Trifluorobenzoyl)thiazole is a fluorinated thiazole derivative characterized by a trifluorobenzoyl group attached to the thiazole ring at the 2-position. Its synthesis involves acylation of a thiazole precursor with 2,3,4-trifluorobenzoyl chloride under catalytic conditions, achieving an 80.1% yield in the key step . The trifluorobenzoyl moiety enhances bioactivity by modifying electronic and steric properties, influencing interactions with biological targets .

Properties

IUPAC Name |

1,3-thiazol-2-yl-(2,3,4-trifluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F3NOS/c11-6-2-1-5(7(12)8(6)13)9(15)10-14-3-4-16-10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNPQQIFIGZDJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)C2=NC=CS2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2,3,4-Trifluorobenzoyl)thiazole typically involves the reaction of 2,3,4-trifluorobenzoyl chloride with thiazole in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-(2,3,4-Trifluorobenzoyl)thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluorobenzoyl group can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including 2-(2,3,4-Trifluorobenzoyl)thiazole, as promising anticancer agents. The trifluoromethyl group enhances lipophilicity and biological activity, making these compounds effective against various cancer cell lines.

- Case Study : A study evaluated thiazole derivatives for their anticancer properties against human glioblastoma and melanoma cell lines. The presence of electron-withdrawing groups like trifluoromethyl significantly improved the compounds' efficacy. For instance, one derivative demonstrated an IC50 value of 10 µM against U251 cells, indicating substantial cytotoxicity .

Antimicrobial Properties

Thiazole compounds have also shown considerable antimicrobial activity. The incorporation of a trifluorobenzoyl group can enhance the interaction with microbial targets.

- Case Study : In a recent investigation, thiazole derivatives were tested against drug-resistant strains of bacteria. Compounds with the trifluorobenzoyl moiety exhibited MIC values comparable to established antibiotics, demonstrating their potential as alternative treatments for resistant infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. The introduction of different substituents on the thiazole ring can significantly influence biological activity.

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl (CF3) | Increases lipophilicity and potency |

| Hydroxyl (OH) | Moderate activity |

| Methyl (CH3) | Reduces activity |

Material Science Applications

Beyond medicinal chemistry, 2-(2,3,4-Trifluorobenzoyl)thiazole has potential applications in material science due to its unique electronic properties.

Organic Electronics

The compound's ability to form stable thin films makes it suitable for applications in organic electronics. Its photophysical properties are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trifluorobenzoyl)thiazole involves its interaction with specific molecular targets. The trifluorobenzoyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biochemical pathways. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Key Insight : Fluorinated substituents (e.g., trifluorobenzoyl vs. trifluoromethyl) exhibit distinct electronic effects. While both enhance target affinity, the trifluorobenzoyl group offers greater conformational flexibility and dipole interactions compared to the rigid trifluoromethyl group .

Biological Activity

2-(2,3,4-Trifluorobenzoyl)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their presence in various natural products and synthetic drugs, exhibiting a range of pharmacological properties including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of 2-(2,3,4-Trifluorobenzoyl)thiazole based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2-(2,3,4-Trifluorobenzoyl)thiazole is C9H5F3N2OS. The presence of trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets. The thiazole ring contributes to its ability to form hydrogen bonds and participate in π-π interactions, which are crucial for binding to biomolecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to 2-(2,3,4-Trifluorobenzoyl)thiazole have shown significant activity against various pathogens including Mycobacterium tuberculosis and Candida albicans . In vitro assays demonstrated that these compounds can inhibit bacterial growth effectively.

Anticancer Properties

Thiazole derivatives have been investigated for their anticancer properties. A study indicated that certain thiazole compounds exhibit significant cytotoxicity against human cancer cell lines. Specifically, 2-(2,3,4-Trifluorobenzoyl)thiazole was evaluated for its ability to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(2,3,4-Trifluorobenzoyl)thiazole | A549 (Lung Cancer) | 12.5 |

| Similar Thiazole Derivative | HeLa (Cervical Cancer) | 10.0 |

Anti-inflammatory Effects

The anti-inflammatory activity of thiazoles is well-documented. Research has shown that derivatives like 2-(2,3,4-Trifluorobenzoyl)thiazole can inhibit the production of pro-inflammatory cytokines and reduce inflammation in vivo models . This property suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of 2-(2,3,4-Trifluorobenzoyl)thiazole may involve several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes or cancer progression.

- Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed with similar compounds.

Case Studies

- Antibacterial Study : A recent investigation tested a series of thiazole derivatives against E. coli and S. aureus. The results showed that 2-(2,3,4-Trifluorobenzoyl)thiazole had a minimum inhibitory concentration (MIC) of 8 µg/mL against both strains .

- Cancer Cell Line Study : In a study focusing on lung cancer cells (A549), treatment with 2-(2,3,4-Trifluorobenzoyl)thiazole resulted in a significant decrease in cell viability after 48 hours of exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.